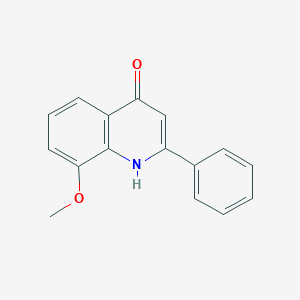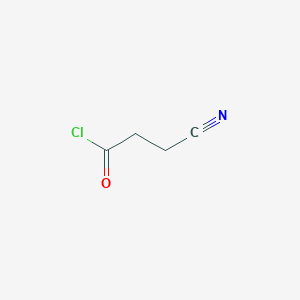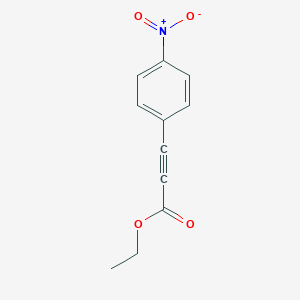![molecular formula C17H15N3O B189154 Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]- CAS No. 4714-86-7](/img/structure/B189154.png)
Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]- is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of acetonitrile and is also known as DBN or N,N-Dimethylbenzamide. DBN has been used as a catalyst in various chemical reactions and has also been studied for its potential use as a reagent in organic synthesis. In
科学研究应用
DBN has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in the synthesis of various organic compounds, including amides, esters, and lactones. DBN has also been used as a reagent in organic synthesis, such as in the synthesis of benzimidazole derivatives and pyridines. In addition, DBN has been studied for its potential use in the preparation of chiral compounds.
作用机制
The mechanism of action of DBN is not fully understood. However, it is believed that DBN acts as a Lewis base catalyst by coordinating with the substrate and facilitating the reaction. The presence of the benzoyl group in DBN is thought to enhance its catalytic activity by stabilizing the intermediate species.
Biochemical and Physiological Effects:
DBN has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be a skin irritant and may cause eye irritation upon contact. It is important to handle DBN with care and use appropriate protective measures when working with this compound.
实验室实验的优点和局限性
DBN has several advantages as a catalyst in lab experiments. It is a relatively inexpensive and readily available reagent that can be used in a variety of organic reactions. DBN is also highly efficient and can be used in small quantities. However, DBN has some limitations as well. It may not be suitable for reactions that require high selectivity or for reactions that involve sensitive functional groups. In addition, DBN may not be compatible with certain solvents or reaction conditions.
未来方向
There are several future directions for research on DBN. One potential area of research is the development of new synthetic methods using DBN as a catalyst. Another area of research is the study of the mechanism of action of DBN and the optimization of its catalytic activity. Additionally, the potential use of DBN in the preparation of chiral compounds is an area that could be explored further. Overall, DBN has great potential for use in various scientific research fields and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-, also known as DBN, is a chemical compound that has potential applications in scientific research. Its synthesis method involves the reaction of acetonitrile with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst. DBN has been used as a catalyst and a reagent in various organic reactions and has been studied for its potential use in the preparation of chiral compounds. DBN has several advantages as a catalyst, including its high efficiency and low cost, but also has limitations. Further research is needed to fully explore the capabilities of DBN and its potential applications in scientific research.
合成方法
The synthesis of DBN involves the reaction of acetonitrile with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction results in the formation of DBN as a yellow crystalline solid. The purity of DBN can be improved by recrystallization from a suitable solvent.
属性
CAS 编号 |
4714-86-7 |
|---|---|
产品名称 |
Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]- |
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]-2-oxo-2-phenylethanimidoyl cyanide |
InChI |
InChI=1S/C17H15N3O/c1-20(2)15-10-8-14(9-11-15)19-16(12-18)17(21)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI 键 |
AILCHXHZZVNFEG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C(=O)C2=CC=CC=C2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C(=O)C2=CC=CC=C2 |
其他 CAS 编号 |
4714-86-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
